endo-Bicyclo[2.2.1]heptan-2-ol

Stereoelectronic effects NMR coupling constants Conformational analysis

endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5), systematically designated (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol and commonly referred to as (+)-endo-2-norborneol, is a chiral bicyclic secondary alcohol built on the rigid norbornane scaffold. With a molecular formula of C₇H₁₂O, a molecular weight of 112.17 g/mol, a melting point of 149–154 °C, a boiling point of 176.5 °C, and a predicted log P of approximately 1.20, the compound presents as a crystalline solid of moderate lipophilicity.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 61277-90-5
Cat. No. B11924830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-Bicyclo[2.2.1]heptan-2-ol
CAS61277-90-5
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2O
InChIInChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1
InChIKeyZQTYQMYDIHMKQB-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5) Procurement-Grade Profile: Stereochemistry, Physicochemical Identity and Industrial Relevance


endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5), systematically designated (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol and commonly referred to as (+)-endo-2-norborneol, is a chiral bicyclic secondary alcohol built on the rigid norbornane scaffold . With a molecular formula of C₇H₁₂O, a molecular weight of 112.17 g/mol, a melting point of 149–154 °C, a boiling point of 176.5 °C, and a predicted log P of approximately 1.20, the compound presents as a crystalline solid of moderate lipophilicity [1]. The defining feature of this substance is its fixed endo configuration at the C-2 hydroxyl-bearing carbon, which imparts stereoelectronic properties and kinetic behaviour that are fundamentally distinct from its exo isomer and racemic mixtures [2]. It serves as a critical enantiopure intermediate in the synthesis of optically active pharmaceutical agents, notably tetrahydropyrimidinone-based antidepressants and anti-asthmatics disclosed in the Pfizer patent family, and as a chiral building block or ligand precursor in asymmetric catalysis [3].

Why Generic Norborneol Cannot Substitute for Endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5) in Precision Synthesis


The norbornane framework hosts four stereoisomeric 2-norborneols—(+)- and (−)-endo-norborneol and (+)- and (−)-exo-norborneol—that are co-produced in most chemical syntheses yet exhibit profoundly different stereoelectronic stabilization, kinetic reactivity, and biological recognition [1]. Simply sourcing “norborneol” or a racemic mixture introduces an uncontrolled stereochemical variable that can invert enantioselectivity in asymmetric catalysis, derail enzymatic kinetic resolutions, and compromise the optical purity and pharmacological profile of downstream drug candidates [2]. The quantitative evidence compiled below demonstrates that procurement of the specific (1S,2R,4R) enantiomer is not an interchangeable option but a prerequisite for reproducible results in the application spaces where this compound is deployed.

Quantitative Differentiation Evidence for Endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5) Versus Closest Analogs


Stereoelectronic Stabilization: Endo vs. Exo Norborneol Ground-State Delocalization

The endo and exo isomers of 2-norborneol are stabilized by fundamentally different hyperconjugative interactions in the ground state, which dictate their divergent kinetic behaviour. DFT calculations (Becke3LYP/6-31G(d,p)) and experimental INADEQUATE ¹J_C-C coupling constants demonstrate that endo derivatives are stabilized by a σ_C1-C7 → σ*_C2-OR interaction, whereas exo isomers are stabilized by a σ_C1-C6 → σ*_C2-OR interaction [1]. Protonation of the hydroxyl group amplifies this difference: the ¹J_C1-C2 coupling constant increases to 40.56 Hz for the endo isomer versus 40.01 Hz for the exo isomer, a measurable divergence that reflects distinct electron delocalization pathways [1]. This stereoelectronic signature is absent in acyclic or monocyclic analogs and cannot be replicated by racemic mixtures.

Stereoelectronic effects NMR coupling constants Conformational analysis

Gas-Phase Reactivity Divergence: SNi vs. SN2 Pathways in Endo and Exo Norborneols

Under ammonia chemical ionization conditions, endo- and exo-norborneols follow mechanistically distinct nucleophilic substitution pathways. Tandem mass spectrometry (collision-activated dissociation) reveals that the isomeric norborneols undergo an SNi mechanism specifically, whereas their acetate and benzoate derivatives diverge stereospecifically: SNi for exo esters and SN2 for endo esters [1]. The mechanistic switch originates from the steric influence of the endo-H at C(6), which is present in the endo alcohol but absent in the exo isomer. Furthermore, the heats of formation of the transition states for daughter-ion decomposition are lower for the exo-norbornyl protonated amine, consistent with anchimeric assistance that is unavailable to the endo isomer [1].

Mass spectrometry Nucleophilic substitution Stereochemistry

Lipase-Catalyzed Optical Resolution: Endo Selectivity Not Achievable with Exo-Norborneol

Porcine pancreatic lipase (PPL)-catalyzed transesterification in nearly anhydrous organic solvent enables direct optical resolution of endo-norborneol to yield (+)-(2R)-endo-norborneol and (−)-(2S)-endo-norborneol, the essential enantiopure precursors for Pfizer's tetrahydropyrimidinone antidepressants and anti-asthmatics (US 5,395,935; US 5,270,206). Critically, lipase-catalyzed transesterification of exo-norborneol does not proceed [1]. This substrate specificity means that endo-norborneol is not merely a stereoisomer but the only 2-norborneol isomer directly amenable to industrial enzymatic resolution. The resolved enantiomers are subsequently converted via stereospecific inversion to the pharmacologically active exo-aryloxy tetrahydropyrimidinones with absolute stereochemical fidelity [1].

Enzymatic resolution Chiral separation Pharmaceutical intermediate

Cytochrome P-450 Metabolic Hydroxylation: Endo vs. Exo Product Ratios and Isotope Effects

In a reconstituted liver cytochrome P-450 system, norbornane hydroxylation yields exo- and endo-2-norborneol in a ratio of 3.4:1, demonstrating a clear kinetic preference for exo product formation [1]. When all four exo-hydrogens are replaced by deuterium (exo,exo,exo,exo-2,3,5,6-tetradeuteronorbornane), the product ratio reverses to 0.76:1 (exo:endo), corresponding to a massive primary kinetic isotope effect of k_H/k_D = 11.5 ± 1 [1]. Additionally, 25% of exo-norborneol retains four deuterium atoms versus only 9% for endo-norborneol retaining three, indicating differential epimerization extents during the radical rebound step [1]. This exo-preferential metabolic profile means that endo-norborneol is the minor, more slowly formed metabolite—an important consideration for impurity profiling and metabolite identification in drug development contexts.

Drug metabolism Cytochrome P-450 Isotope effect

Physicochemical Differentiation: Melting Point and Thermal Behaviour as Identity and Purity Indicators

The endo and exo diastereomers of 2-norborneol exhibit markedly different melting points, providing a straightforward and widely accessible identity check and purity assay. Endo-norborneol (CAS 61277-90-5) melts at 149–154 °C (lit.), whereas exo-norborneol (CAS 497-37-0) melts at 124–126 °C [1]. This ~25 °C melting point depression in the exo isomer reflects differences in crystal packing energetics arising from the opposing orientation of the hydroxyl group. Suppliers of the endo compound routinely specify purity by GC with the exo isomer as the principal impurity; for example, a commercial endo-norborneol product rated at 92% purity carries the exo isomer as the chromatographic remainder [1]. The large thermal differential enables rapid DSC or melting-point verification upon receipt, reducing QC burden relative to isomers with overlapping thermal profiles.

Thermal analysis Quality control Solid-state characterization

Chiral Ligand Performance: C(2) Configuration Controls Enantioselectivity in Amino-Norbornanol Catalysts

The configuration of the C(2) hydroxyl group in 2-norbornanol-based δ-amino alcohol ligands directly governs catalytic activity and enantioselectivity in the asymmetric addition of diethylzinc to benzaldehyde. A study directly comparing 2-exo-hydroxy and 2-endo-hydroxy δ-amino norbornanol catalysts derived from fenchone demonstrated that the C(2) epimers produce substantially different enantiomeric excess values and reaction outcomes [1]. The rigid norbornane scaffold limits conformational flexibility of the Zn-chelate, amplifying the stereochemical influence of the C(2) configuration on the chiral induction process [1]. This class-level observation establishes that isosteric 2-norborneol scaffolds are not functionally equivalent; the endo configuration is an essential structural determinant for achieving target enantioselectivity in ligand design.

Asymmetric catalysis Chiral ligand Diethylzinc addition

High-Impact Application Scenarios for Endo-Bicyclo[2.2.1]heptan-2-ol (CAS 61277-90-5) Supported by Quantitative Differentiation Evidence


Enantiopure Pharmaceutical Intermediate for Tetrahydropyrimidinone Antidepressants and Anti-Asthmatics

Endo-norborneol is the mandatory starting material for producing (+)-(2R)- and (−)-(2S)-endo-norborneol enantiomers via porcine pancreatic lipase-catalyzed transesterification, as documented in U.S. Patents 5,270,206 and 5,395,935 [1]. The resolved enantiomers undergo stereospecific Mitsunobu inversion to the exo-aryloxy pharmacophore, yielding optically pure 5-(3-[(2S)-exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one and its (2R) enantiomer [1]. Exo-norborneol cannot enter this enzymatic resolution pathway, and racemic mixtures introduce inseparable diastereomeric impurities. Procurement of CAS 61277-90-5 with verified enantiopurity is therefore a non-negotiable specification for any laboratory or CMO engaged in this synthesis route.

Chiral Ligand Synthesis for Asymmetric C–C Bond Formation

The rigid endo-configured norbornanol core serves as the stereochemical anchor in δ-amino alcohol ligands for catalytic enantioselective diethylzinc addition to aldehydes [1]. The C(2) endo-hydroxyl configuration imposes a specific Zn-chelate geometry that directly determines the magnitude and sense of enantioselectivity; the corresponding exo epimer yields a different catalytic profile [1]. For medicinal chemistry groups synthesizing libraries of chiral ligands based on the norbornane scaffold, sourcing the correct endo isomer eliminates an entire dimension of stereochemical variability and ensures that catalytic screening data are reproducible across batches.

Mechanistic Probe for Cytochrome P-450 Hydroxylation Studies

The well-characterized 3.4:1 exo:endo product ratio and the large kinetic isotope effect (k_H/k_D = 11.5 ± 1) observed in P-450-catalyzed norbornane hydroxylation make endo-norborneol an essential reference standard for mechanistic enzymology [1]. Laboratories studying radical rebound mechanisms, hydrogen abstraction stereochemistry, or isotope effect magnitudes in P-450 isoforms require authentic endo-norborneol to calibrate analytical methods (GC-MS, LC-MS) and to serve as a co-injection standard. The distinct deuterium-retention pattern (9% for endo vs. 25% for exo) further necessitates the pure isomer for accurate quantification of epimerization extents [1].

Quality Control Identity Standard via Melting Point and Chromatographic Discrimination

The ~25 °C melting point gap between endo- (149–154 °C) and exo-norborneol (124–126 °C) provides a robust, instrumentally simple identity confirmation method [1][2]. Procurement and QC laboratories can implement melting point or DSC analysis as a rapid pass/fail check upon material receipt. Additionally, GC methods specified by commercial vendors use the exo isomer as the resolved impurity marker; endo-norborneol with certified purity and defined exo-isomer content enables direct method transfer without the need for in-house reference standard characterization [1].

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